2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Catalog No.
S2889031
CAS No.
899740-43-3
M.F
C19H14ClN3O3S
M. Wt
399.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulf...

CAS Number

899740-43-3

Product Name

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.85

InChI

InChI=1S/C19H14ClN3O3S/c20-13-3-1-2-4-15(13)21-18(24)10-27-19-8-6-14(22-23-19)12-5-7-16-17(9-12)26-11-25-16/h1-9H,10-11H2,(H,21,24)

InChI Key

XGOGNJPRQJZWKO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4Cl

solubility

not available

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The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a complex organic molecule notable for its structural features, which include a benzodioxole moiety, a pyridazine ring, and a sulfanyl acetamide group. This unique combination of functional groups contributes to its potential applications in medicinal chemistry and other scientific fields. The presence of the benzodioxole structure is particularly significant, as it is known to enhance pharmacological properties, while the pyridazine and sulfanyl components play crucial roles in chemical reactivity and biological interactions.

Involving 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide are diverse and include:

  • Oxidation: This may occur at the sulfur atom in the sulfanyl group, potentially forming sulfoxides or sulfones.
  • Reduction: Reduction reactions could target any nitro groups present or modify the pyridazine ring.
  • Substitution: Electrophilic or nucleophilic substitution can occur on the aromatic rings, allowing for the introduction of various functional groups.

Common reagents for these reactions might include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or amines for substitution reactions.

Preliminary studies indicate that 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide exhibits promising biological activities. It is being investigated for potential therapeutic applications such as:

  • Anticancer agents: The compound may interact with specific cellular pathways to inhibit tumor growth.
  • Anti-inflammatory properties: It could modulate inflammatory responses through its action on relevant enzymes or receptors.

The mechanism of action likely involves binding to specific targets within biological systems, leading to alterations in their activity and subsequent downstream effects.

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide typically involves several steps:

  • Formation of the benzodioxole ring: This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the pyridazine component: This may involve condensation reactions with appropriate nitrogen-containing compounds.
  • Coupling reactions: The sulfanyl acetamide linkage can be formed by reacting the benzodioxole and pyridazine intermediates under basic conditions.

Optimization of these synthetic routes is essential to improve yield and purity, often utilizing advanced techniques such as chromatography for purification.

The applications of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide span various fields:

  • Medicinal Chemistry: As a potential drug candidate for treating cancer and inflammatory diseases.
  • Material Science: Its unique structural properties may allow for use in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how effectively the compound binds to enzymes or receptors.
  • Cellular assays: To assess the biological effects of the compound on cell proliferation and survival.

Such studies provide insights into the compound's mechanism of action and potential therapeutic efficacy.

Several compounds share structural similarities with 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide. These include:

  • N-(benzo[d][1,3]dioxol-5-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
    • Features a similar benzodioxole structure but differs in its pyridine substituent.
  • N-(benzo[d][1,3]dioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
    • Contains a thiadiazole instead of a pyridazine ring, affecting its reactivity and biological profile.
  • N-(benzo[d][1,3]dioxol-5-yloxy)-2-{[6-(pyridin-4-il)pyridazin]}
    • Similar functional groups but lacks the sulfanyl linkage, which may influence its pharmacological properties.

Uniqueness

What distinguishes 2-{[6-(2H-1,3-benzodioxol-5-y)pyridazin-3-y]sulfanyl}-N-(2-chlorophenyl)acetamide from these similar compounds is its unique combination of functional groups that enhance both its biological activity and chemical reactivity. This complexity allows it to interact with multiple biological targets potentially leading to diverse therapeutic applications not observed in structurally similar compounds.

XLogP3

3.7

Dates

Last modified: 08-17-2023

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